REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.C1(=O)[O:11][C:9](=O)[C:8]2=[CH:12][CH:13]=[CH:14][CH:15]=C12.C([CH:19]([OH:25])CCCCC)C.[OH-].[K+].[O:28]1CC[NH:30][CH2:29]1.[NH2:33]CC[CH:36]([CH2:38][NH2:39])[OH:37].C(C(CCCC)COC(=O)C=C)C.C=O.C(N(CCCN)CC)C.C(C(CCCC)CO)C>COCC(O)C.C(N(CC)CC)C>[CH:13]1[CH:12]=[CH:4][C:3]([CH:1]([N:33]=[C:19]=[O:25])[N:30]=[C:29]=[O:28])=[CH:15][CH:14]=1.[N:39]([CH2:8][CH2:9][OH:11])([CH2:4][CH2:3][OH:5])[CH2:38][CH2:36][OH:37] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
epoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CNCC1
|
Name
|
epoxy resin amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCC(C)O
|
Name
|
epoxy resin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC(O)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(COC(C=C)=O)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CCCN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
are homogenized for 30 minutes at 50° C. with 30 parts
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)C(N=C=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.33 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.C1(=O)[O:11][C:9](=O)[C:8]2=[CH:12][CH:13]=[CH:14][CH:15]=C12.C([CH:19]([OH:25])CCCCC)C.[OH-].[K+].[O:28]1CC[NH:30][CH2:29]1.[NH2:33]CC[CH:36]([CH2:38][NH2:39])[OH:37].C(C(CCCC)COC(=O)C=C)C.C=O.C(N(CCCN)CC)C.C(C(CCCC)CO)C>COCC(O)C.C(N(CC)CC)C>[CH:13]1[CH:12]=[CH:4][C:3]([CH:1]([N:33]=[C:19]=[O:25])[N:30]=[C:29]=[O:28])=[CH:15][CH:14]=1.[N:39]([CH2:8][CH2:9][OH:11])([CH2:4][CH2:3][OH:5])[CH2:38][CH2:36][OH:37] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
epoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CNCC1
|
Name
|
epoxy resin amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCC(C)O
|
Name
|
epoxy resin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC(O)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(COC(C=C)=O)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CCCN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
are homogenized for 30 minutes at 50° C. with 30 parts
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)C(N=C=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.33 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |